molecular formula C9H17Cl2N3O B15276815 (2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride

(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride

Cat. No.: B15276815
M. Wt: 254.15 g/mol
InChI Key: WLNVEYFWTYXHRQ-DBEJOZALSA-N
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Description

(2R,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring, a pyrazole moiety, and an amine group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine dihydrochloride typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the tetrahydrofuran ring, the introduction of the pyrazole moiety, and the incorporation of the amine group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

(2R,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes and interactions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine
  • (2R,3S)-2-(1-Propyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine
  • (2R,3S)-2-(1-Butyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine

Uniqueness

Compared to similar compounds, (2R,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine dihydrochloride may exhibit unique properties such as higher binding affinity, better selectivity, and improved stability. These characteristics make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H17Cl2N3O

Molecular Weight

254.15 g/mol

IUPAC Name

(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride

InChI

InChI=1S/C9H15N3O.2ClH/c1-2-12-6-7(5-11-12)9-8(10)3-4-13-9;;/h5-6,8-9H,2-4,10H2,1H3;2*1H/t8-,9+;;/m0../s1

InChI Key

WLNVEYFWTYXHRQ-DBEJOZALSA-N

Isomeric SMILES

CCN1C=C(C=N1)[C@@H]2[C@H](CCO2)N.Cl.Cl

Canonical SMILES

CCN1C=C(C=N1)C2C(CCO2)N.Cl.Cl

Origin of Product

United States

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